

Troubleshooting inconsistent results with SGC-CBP30

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B15604191*

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SGC-CBP30 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when using the chemical probe **SGC-CBP30** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **SGC-CBP30** and what is its primary mechanism of action?

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300.^{[1][2][3]} These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins, thereby facilitating chromatin accessibility and recruiting transcriptional machinery.^{[4][5][6]} **SGC-CBP30** acts as an acetyl-lysine competitive inhibitor, preventing the binding of CBP/p300 to acetylated histones and disrupting their role as transcriptional coactivators.^{[4][5]}

Q2: What are the recommended storage and handling conditions for **SGC-CBP30**?

Proper storage and handling are critical for maintaining the stability and activity of **SGC-CBP30**.

- Solid Form: The crystalline solid should be stored at -20°C for long-term stability (up to 12 months).[1] It is advisable to store it away from direct light and with a desiccant.[1] For short-term storage, +4°C is acceptable.[4]
- Stock Solutions: Prepare stock solutions fresh before use.[1] For long-term storage, aliquot stock solutions in DMSO and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7]

Q3: In which solvents is **SGC-CBP30** soluble?

SGC-CBP30 has varying solubility in common laboratory solvents. It is crucial to use fresh, high-quality solvents to ensure complete dissolution.

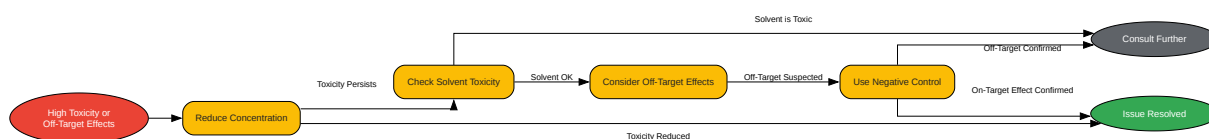
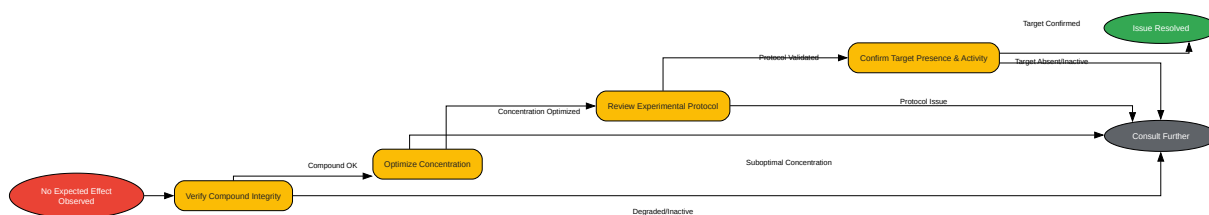
Solvent	Solubility
DMSO	≥ 20.05 mg/mL (up to 100 mM)[4][7]
Ethanol	≥ 25.7 mg/mL (with ultrasonic assistance)[3][4]
Water	≥ 4.67 mg/mL (with ultrasonic assistance)[3][4]

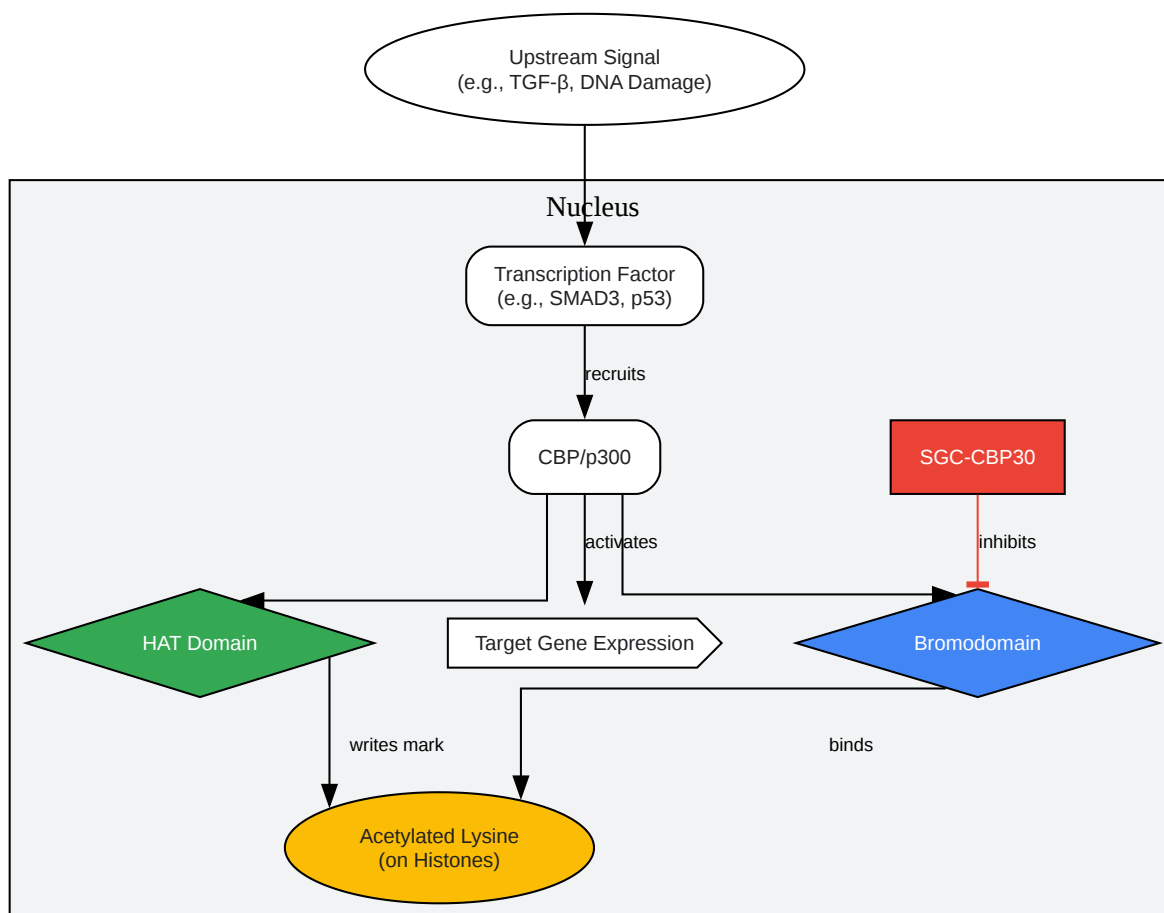
Note: For cell culture experiments, the final concentration of DMSO or ethanol should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.[1]

Troubleshooting Inconsistent Results

Problem 1: I am not observing the expected biological effect (e.g., no change in target gene expression, no effect on cell viability).

There are several potential reasons for a lack of efficacy. A systematic approach to troubleshooting is recommended.





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- To cite this document: BenchChem. [Troubleshooting inconsistent results with SGC-CBP30]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604191#troubleshooting-inconsistent-results-with-sgc-cbp30]

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